3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid
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Overview
Description
3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid is a complex organic compound featuring a pyrimidoindole core structure
Mechanism of Action
Target of Action
Similar compounds, such as 4-aryl-2-thioxo-3,4-dihydro-1h-pyrimido[1,2-a][1,3,5]triazin-6-ones, have shown antibacterial activity
Mode of Action
Compounds with similar structures have been found to exhibit antibacterial activity . They may interact with bacterial cells, leading to changes that inhibit their growth or survival. The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication . The downstream effects could include inhibited growth and cell death.
Pharmacokinetics
The lipophilicity of a compound, represented by the log p value, is known to influence its pharmacokinetic properties . Therefore, the lipophilicity of this compound could impact its bioavailability.
Result of Action
If it does exhibit antibacterial activity, it could lead to the death of bacterial cells . This could result in the clearance of bacterial infections, depending on the specific bacteria targeted and the effectiveness of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts like zinc chloride or Lewis acids to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and purity. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, 3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid is used as a building block for synthesizing more complex molecules.
Biology and Medicine
The compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antiviral, anticancer, and antimicrobial properties. The presence of the indole and pyrimidine rings is particularly significant, as these structures are known to interact with various biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its ability to undergo various chemical modifications makes it a versatile candidate for material science applications .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Pyrimido[4,5-b]indole derivatives: Compounds with variations in the substituents on the pyrimidine and indole rings.
Uniqueness
What sets 3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid apart is its combination of the thioxo group and the propanoic acid side chain, which confer unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-(4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-9(18)5-6-16-12(19)11-10(15-13(16)20)7-3-1-2-4-8(7)14-11/h1-4,14H,5-6H2,(H,15,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQRBIYLAEAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=S)N3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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